1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride
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Overview
Description
1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a 3-fluorobenzyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a 3-fluorobenzyl halide and the pyrrolidine ring.
Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction involving an appropriate amine precursor and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Inhibiting Enzymes: Blocking enzyme activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-benzyl)-piperazine dihydrochloride
- 1-(3-Fluoro-benzyl)-[1,4]diazepane dihydrochloride
Uniqueness
1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a 3-fluorobenzyl group. These features contribute to its distinct chemical properties and potential biological activities, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEMQTUYEIOTKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697955 |
Source
|
Record name | 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169452-20-4 |
Source
|
Record name | 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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